molecular formula C11H14O3 B1598924 3-(Ethoxymethyl)-4-methoxybenzaldehyde CAS No. 832737-85-6

3-(Ethoxymethyl)-4-methoxybenzaldehyde

Cat. No. B1598924
CAS RN: 832737-85-6
M. Wt: 194.23 g/mol
InChI Key: QNWBFWJFRDIZEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "3-(Ethoxymethyl)-4-methoxybenzaldehyde" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .

Scientific Research Applications

Anticancer Research

This compound could be involved in anticancer research, particularly in the synthesis of anthraquinone derivatives. Anthraquinones have been recognized for their anticancer properties, and structural analogs can be synthesized using “3-(Ethoxymethyl)-4-methoxybenzaldehyde” as a starting material. These analogs can be tested against various cancer cell lines to evaluate their efficacy and safety .

Regenerative Medicine

In regenerative medicine, the compound might be used to modify surfaces of scaffolds that support the growth of human embryonic stem cells (hESCs). The chemical modification of scaffold surfaces can enhance cell attachment and proliferation, which is vital for tissue engineering applications .

Safety And Hazards

The safety and hazards associated with “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .

Future Directions

The future directions of “3-(Ethoxymethyl)-4-methoxybenzaldehyde” are not explicitly mentioned in the search results .

properties

IUPAC Name

3-(ethoxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-14-8-10-6-9(7-12)4-5-11(10)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWBFWJFRDIZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390038
Record name 3-(ethoxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxymethyl)-4-methoxybenzaldehyde

CAS RN

832737-85-6
Record name 3-(ethoxymethyl)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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